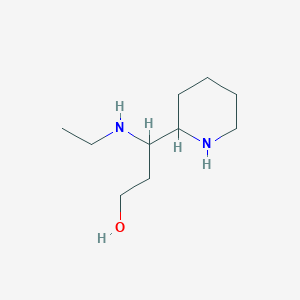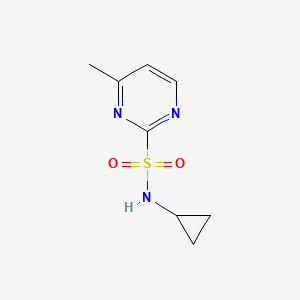![molecular formula C10H10FNO2 B13961605 8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13961605.png)
8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure
Vorbereitungsmethoden
The synthesis of 8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a fluorine atom and a dimethyl group. The reaction conditions often include the use of a base and a solvent, such as dimethylformamide (DMF), to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties.
Wirkmechanismus
The mechanism of action of 8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one can be compared with other similar compounds, such as:
4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
8-chloro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one: Contains a chlorine atom instead of fluorine, leading to variations in its chemical and physical properties.
8-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10FNO2 |
|---|---|
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
8-fluoro-4,4-dimethyl-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H10FNO2/c1-10(2)6-4-3-5-7(11)8(6)12-9(13)14-10/h3-5H,1-2H3,(H,12,13) |
InChI-Schlüssel |
KGGCHFAUEBWYDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=CC=C2)F)NC(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)


![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)

![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13961552.png)







